molecular formula C24H27N3O4 B2718864 N'-(2,4-dimethoxyphenyl)-N-[2-(dimethylamino)-2-(naphthalen-1-yl)ethyl]ethanediamide CAS No. 941871-78-9

N'-(2,4-dimethoxyphenyl)-N-[2-(dimethylamino)-2-(naphthalen-1-yl)ethyl]ethanediamide

Cat. No.: B2718864
CAS No.: 941871-78-9
M. Wt: 421.497
InChI Key: SLFYQQYHFCJSMZ-UHFFFAOYSA-N
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Description

N'-(2,4-dimethoxyphenyl)-N-[2-(dimethylamino)-2-(naphthalen-1-yl)ethyl]ethanediamide is a complex organic compound that belongs to the class of oxalamides These compounds are known for their diverse applications in various fields, including medicinal chemistry, organic synthesis, and materials science

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N'-(2,4-dimethoxyphenyl)-N-[2-(dimethylamino)-2-(naphthalen-1-yl)ethyl]ethanediamide typically involves the following steps:

    Formation of the Oxalamide Backbone: The oxalamide backbone can be synthesized by reacting oxalyl chloride with an appropriate amine under controlled conditions.

    Introduction of the Dimethoxyphenyl Group: The dimethoxyphenyl group can be introduced through a nucleophilic substitution reaction using a suitable precursor.

    Attachment of the Dimethylamino-Naphthyl Group:

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods ensure high yield and purity of the final product, with careful control of reaction parameters such as temperature, pressure, and reaction time.

Chemical Reactions Analysis

Types of Reactions

N'-(2,4-dimethoxyphenyl)-N-[2-(dimethylamino)-2-(naphthalen-1-yl)ethyl]ethanediamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can lead to the formation of reduced amides or amines.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines or reduced amides.

Scientific Research Applications

N'-(2,4-dimethoxyphenyl)-N-[2-(dimethylamino)-2-(naphthalen-1-yl)ethyl]ethanediamide has several scientific research applications, including:

    Medicinal Chemistry: The compound may be explored for its potential as a pharmaceutical agent, particularly in the development of drugs targeting specific biological pathways.

    Organic Synthesis: It can serve as a building block for the synthesis of more complex organic molecules.

    Materials Science: The compound’s unique structural features make it a candidate for the development of novel materials with specific properties.

Mechanism of Action

The mechanism of action of N'-(2,4-dimethoxyphenyl)-N-[2-(dimethylamino)-2-(naphthalen-1-yl)ethyl]ethanediamide involves its interaction with molecular targets such as enzymes, receptors, or nucleic acids. The compound’s effects are mediated through specific pathways, which may include inhibition or activation of target proteins, modulation of gene expression, or alteration of cellular signaling processes.

Comparison with Similar Compounds

Similar Compounds

  • N1-(2,4-dimethoxyphenyl)-N2-(2-(dimethylamino)ethyl)oxalamide
  • N1-(2,4-dimethoxyphenyl)-N2-(2-(methylamino)-2-(naphthalen-1-yl)ethyl)oxalamide
  • N1-(2,4-dimethoxyphenyl)-N2-(2-(dimethylamino)-2-(phenyl)ethyl)oxalamide

Uniqueness

N'-(2,4-dimethoxyphenyl)-N-[2-(dimethylamino)-2-(naphthalen-1-yl)ethyl]ethanediamide stands out due to its specific combination of functional groups, which confer unique chemical properties and potential applications. The presence of both dimethoxyphenyl and dimethylamino-naphthyl groups distinguishes it from other similar compounds, potentially leading to different reactivity and biological activity profiles.

Properties

IUPAC Name

N'-(2,4-dimethoxyphenyl)-N-[2-(dimethylamino)-2-naphthalen-1-ylethyl]oxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H27N3O4/c1-27(2)21(19-11-7-9-16-8-5-6-10-18(16)19)15-25-23(28)24(29)26-20-13-12-17(30-3)14-22(20)31-4/h5-14,21H,15H2,1-4H3,(H,25,28)(H,26,29)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SLFYQQYHFCJSMZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(CNC(=O)C(=O)NC1=C(C=C(C=C1)OC)OC)C2=CC=CC3=CC=CC=C32
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H27N3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

421.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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